![molecular formula C23H25ClN4O4 B11003814 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11003814.png)

3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

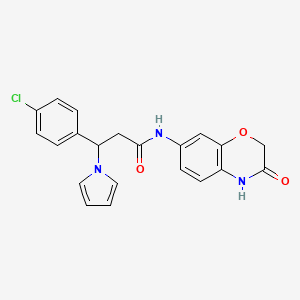

Beschreibung

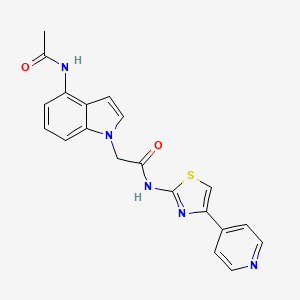

3-{3-[4-(3-Chlorphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-Dimethoxychinazolin-4(3H)-on ist eine komplexe organische Verbindung, die einen Chinazolinon-Kern aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-{3-[4-(3-Chlorphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-Dimethoxychinazolin-4(3H)-on umfasst typischerweise mehrere Schritte:

Bildung des Chinazolinon-Kerns: Der Chinazolinon-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder seinen Äquivalenten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Dimethoxy-Gruppen: Die Dimethoxy-Gruppen werden üblicherweise durch Methylierungsreaktionen mit Reagenzien wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base eingeführt.

Anlagerung des Piperazin-Restes: Der Piperazinring wird durch nucleophile Substitutionsreaktionen eingeführt, bei denen eine geeignete Abgangsgruppe am Chinazolinon-Kern durch das Piperazinderivat ersetzt wird.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der 3-Chlorphenyl-Gruppe an den Piperazin-Rest, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen wie Suzuki- oder Buchwald-Hartwig-Kupplung.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch für die großtechnische Synthese optimiert. Dies umfasst den Einsatz von kontinuierlichen Fließreaktoren zur besseren Kontrolle der Reaktionsbedingungen und Ausbeuten sowie den Einsatz kostengünstigerer Reagenzien und Katalysatoren.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy-Gruppen, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Chinazolinonring angreifen und möglicherweise zur Bildung von Alkohol-Derivaten führen.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen aromatischen Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.

Substitution: Nitrierung mit Salpetersäure und Schwefelsäure, Sulfonierung mit Schwefeltrioxid und Halogenierung mit Halogenen in Gegenwart einer Lewis-Säure.

Hauptprodukte

Oxidation: Chinon-Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Nitro-, Sulfonyl- und Halogen-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch wurde die Verbindung auf ihr Potenzial als Ligand in Rezeptorbindungsstudien untersucht. Ihr Piperazin-Rest ist dafür bekannt, mit verschiedenen Neurotransmitterrezeptoren zu interagieren, was sie zu einem Kandidaten für die neurologische Forschung macht.

Medizin

In der pharmazeutischen Chemie wird 3-{3-[4-(3-Chlorphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-Dimethoxychinazolin-4(3H)-on auf seine potenziellen therapeutischen Wirkungen untersucht. In Vorstudien hat es sich als vielversprechend als entzündungshemmendes und Antikrebsmittel erwiesen.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden. Ihre Strukturmerkmale eignen sich für die Gestaltung von Molekülen mit spezifischen biologischen Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen, wie Neurotransmitterrezeptoren oder Enzymen. Der Piperazin-Rest ist dafür bekannt, an Serotonin- und Dopaminrezeptoren zu binden und möglicherweise deren Aktivität zu modulieren. Der Chinazolinon-Kern kann mit verschiedenen Enzymen interagieren, ihre Funktion hemmen und zu therapeutischen Wirkungen führen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Dimethoxy Groups: The dimethoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.

Final Coupling: The final step involves coupling the 3-chlorophenyl group to the piperazine moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially leading to the formation of alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as a ligand in receptor binding studies. Its piperazine moiety is known to interact with various neurotransmitter receptors, making it a candidate for neurological research.

Medicine

In medicinal chemistry, 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features are conducive to the design of molecules with specific biological activities.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. The quinazolinone core can interact with various enzymes, inhibiting their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trazodon: Teilt den Piperazin-Rest und wird als Antidepressivum eingesetzt.

Chinazolin-Derivate: Viele Chinazolin-Derivate werden in der Krebstherapie eingesetzt, da sie Tyrosinkinase hemmen können.

Chlorphenyl-Piperazine: Diese Verbindungen sind bekannt für ihre psychoaktiven Eigenschaften und werden auf ihre Auswirkungen auf das zentrale Nervensystem untersucht.

Einzigartigkeit

Was 3-{3-[4-(3-Chlorphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-Dimethoxychinazolin-4(3H)-on auszeichnet, ist die Kombination des Chinazolinon-Kerns mit den Piperazin- und Chlorphenyl-Gruppen. Diese einzigartige Struktur ermöglicht es ihr, mit mehreren biologischen Zielstrukturen zu interagieren, was sie zu einer vielseitigen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C23H25ClN4O4 |

|---|---|

Molekulargewicht |

456.9 g/mol |

IUPAC-Name |

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |

InChI |

InChI=1S/C23H25ClN4O4/c1-31-20-13-18-19(14-21(20)32-2)25-15-28(23(18)30)7-6-22(29)27-10-8-26(9-11-27)17-5-3-4-16(24)12-17/h3-5,12-15H,6-11H2,1-2H3 |

InChI-Schlüssel |

ZXBYPTXREYPGSS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11003733.png)

![N-cyclopentyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003747.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003751.png)

![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B11003793.png)

![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11003798.png)

![N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide](/img/structure/B11003805.png)

![3-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11003806.png)